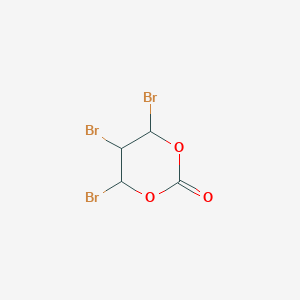
4,5,6-Tribromo-1,3-dioxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6-Tribromo-1,3-dioxan-2-one is a chemical compound with the molecular formula C4H3Br3O3 It is a brominated derivative of 1,3-dioxan-2-one and contains three bromine atoms attached to the carbon atoms in the 4, 5, and 6 positions of the dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Tribromo-1,3-dioxan-2-one typically involves the bromination of 1,3-dioxan-2-one. One common method is the use of tribromoisocyanuric acid as a brominating agent. The reaction is carried out in an organic solvent such as acetonitrile at room temperature. The tribromoisocyanuric acid provides a stable source of bromine, which reacts with the 1,3-dioxan-2-one to form the tribromo derivative .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recycling of by-products such as cyanuric acid can improve the overall sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6-Tribromo-1,3-dioxan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Cyclization Reactions: The presence of the dioxane ring allows for potential cyclization reactions under appropriate conditions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
4,5,6-Tribromo-1,3-dioxan-2-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Wirkmechanismus
The mechanism of action of 4,5,6-Tribromo-1,3-dioxan-2-one involves its interaction with molecular targets through its bromine atoms and dioxane ring. The bromine atoms can participate in electrophilic reactions, while the dioxane ring can engage in cyclization and other ring-based interactions. These interactions can affect various molecular pathways, although detailed studies are required to fully elucidate the specific mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,6-Tribromo-4,5-dihydroxybenzyl ethyl ether
- 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether
Comparison
4,5,6-Tribromo-1,3-dioxan-2-one is unique due to its specific bromination pattern and the presence of the dioxane ring. In contrast, similar compounds like 2,3,6-tribromo-4,5-dihydroxybenzyl derivatives have different structural features and bromination patterns, leading to distinct chemical properties and applications .
Eigenschaften
CAS-Nummer |
872584-21-9 |
|---|---|
Molekularformel |
C4H3Br3O3 |
Molekulargewicht |
338.78 g/mol |
IUPAC-Name |
4,5,6-tribromo-1,3-dioxan-2-one |
InChI |
InChI=1S/C4H3Br3O3/c5-1-2(6)9-4(8)10-3(1)7/h1-3H |
InChI-Schlüssel |
GAXGUKYZSZQHCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(OC(=O)OC1Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605168.png)

![(3S)-3-[[(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-5-hydroxypentyl]amino]-3-methylpentyl]amino]hexyl]amino]propyl]amino]-5-(diaminomethylideneamino)pentyl]amino]ethylamino]hexyl]amino]-4-[[(2S)-6-amino-1-[[(2R,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[[(2R,3R)-1-[(2S)-2-[[[(2R)-1-[[(2R)-1-amino-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]methyl]pyrrolidin-1-yl]-3-hydroxybutan-2-yl]amino]methyl]pyrrolidin-1-yl]hexan-2-yl]amino]-3-hydroxybutan-2-yl]amino]hexan-2-yl]amino]butanamide](/img/structure/B12605186.png)
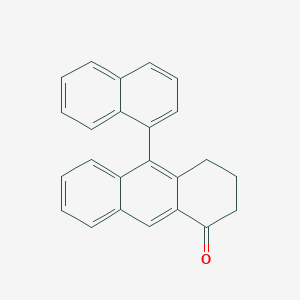
![3,3'-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole)](/img/structure/B12605188.png)
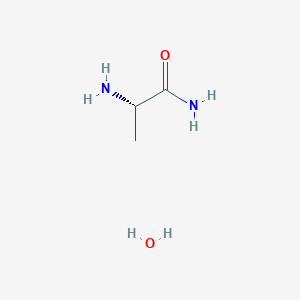
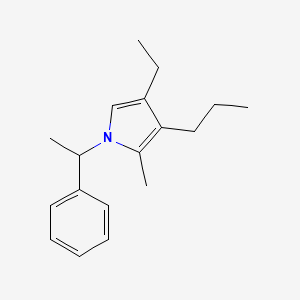
![1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid](/img/structure/B12605200.png)
![Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12605204.png)

![3-{2-[4-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12605221.png)
![Acetamide,N-[bis[(isopropyl)amino]methylene]-](/img/structure/B12605223.png)
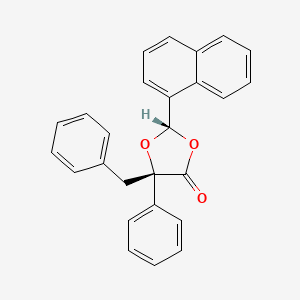
![(5S,6R,7S)-9,9-Diethyl-7-[(2S)-hexa-3,5-dien-2-yl]-5-[(2R)-1-iodopropan-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane](/img/structure/B12605251.png)
